molecular formula C15H26O B8314776 2-Cyclopentadecenone

2-Cyclopentadecenone

Cat. No. B8314776
M. Wt: 222.37 g/mol
InChI Key: LLWGDNREPDWSRL-UHFFFAOYSA-N
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Patent
US04025562

Procedure details

3-Hydroxycyclopentadecene (20.1 g) in dried n-heptane was stirred at room temperature and a total of 100 g manganese dioxide was added in four batches of 50, 25, 15 and 10 g respectively over a period of 6 hours. After 22 hours the conversion as indicated by GLC was 100%. The mixture was filtered and the filtrate was then stirred with active charcoal and refiltered. The solvent was then removed from the filtrate under reduced pressure to yield the required product.
Name
3-Hydroxycyclopentadecene
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1>CCCCCCC.[O-2].[O-2].[Mn+4]>[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:2](=[O:1])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
3-Hydroxycyclopentadecene
Quantity
20.1 g
Type
reactant
Smiles
OC1C=CCCCCCCCCCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the filtrate was then stirred with active charcoal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1=CC(CCCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.